molecular formula C23H26ClN3O3S B2737846 6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251687-15-6

6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2737846
CAS No.: 1251687-15-6
M. Wt: 459.99
InChI Key: FENYUKWLYOJKEV-UHFFFAOYSA-N
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Description

6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperidine intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Final Coupling: The final step involves coupling the sulfonylated piperidine-thiophene intermediate with N-(2-pyrrolidin-1-ylethyl)propanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide
  • 2-{1-[(5-methyl-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide

Uniqueness

6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the chloro substituent on the thiophene ring, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

[6-chloro-4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3S/c1-16-10-12-26(13-11-16)23(28)22-15-27(19-7-5-18(6-8-19)25(2)3)20-14-17(24)4-9-21(20)31(22,29)30/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYUKWLYOJKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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